Acide 3-aminobutanoïque

Vue d'ensemble

Description

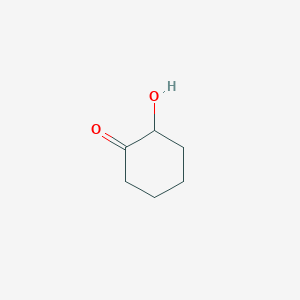

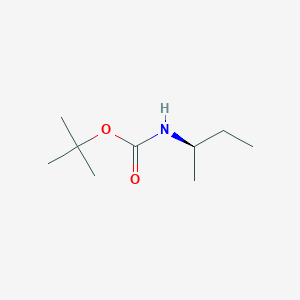

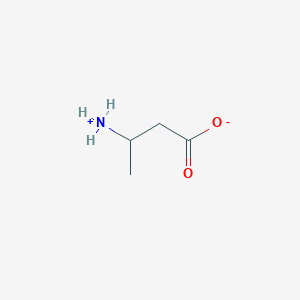

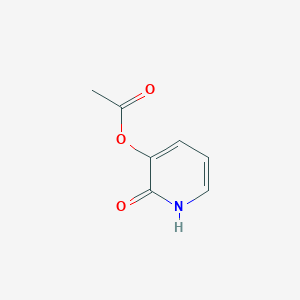

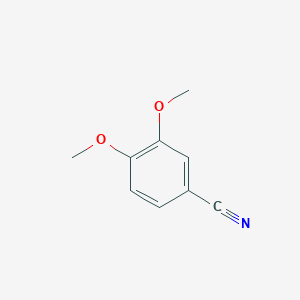

Acide DL-3-aminobutyrique : est un acide bêta-aminé qui est un acide butyrique substitué par un groupe amino en position 3. C'est un acide aminé non protéinogène, ce qui signifie qu'il n'est pas incorporé dans les protéines pendant la traduction. Ce composé a une formule moléculaire de C4H9NO2 et une masse moléculaire de 103,12 g/mol . Il est connu pour son rôle en tant que métabolite et sa participation à divers processus biochimiques .

Applications De Recherche Scientifique

DL-3-Aminobutyric acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

3-Aminobutanoic acid, also known as β-Aminobutyric acid (BABA), is a non-proteinogenic amino acid . It is known to interact with plant tissues, increasing their resistance to infection . The primary targets of 3-Aminobutanoic acid are the plant immune systems, enabling them to resist infection more effectively .

Mode of Action

The mode of action of 3-Aminobutanoic acid involves both physical and biochemical means . It induces defense responses in plants . The precise mechanism depends on the plant and pathogen species . It is unknown how BABA interacts with plant tissues to increase disease resistance .

Biochemical Pathways

3-Aminobutanoic acid is involved in several biochemical pathways. It is known for its ability to induce plant disease resistance, as well as increased resistance to abiotic stresses, when applied to plants .

Pharmacokinetics

More research is needed to understand how these properties impact the bioavailability of 3-Aminobutanoic acid .

Result of Action

The result of 3-Aminobutanoic acid’s action is an increased resistance of plants to disease . Rather than having a direct effect on plant pathogens, it activates plant immune systems enabling them to resist infection more effectively .

Action Environment

The action of 3-Aminobutanoic acid can be influenced by environmental factors. For instance, the synthesis of 3-Aminobutanoic acid has been optimized to be greener and more environmentally friendly .

Analyse Biochimique

Biochemical Properties

3-Aminobutanoic acid plays a role as a building block in the synthesis of complex molecules . It is utilized as an intermediate for the preparation of various bioactive compounds, agrochemicals, and peptides due to its amino functional group, which allows for subsequent reactions like acylation and coupling .

Cellular Effects

The cellular effects of 3-Aminobutanoic acid are not fully understood. It is known that it can protect plants against a challenge infection with P. infestans . It has various levels of susceptibility for the pathogen .

Molecular Mechanism

It is known that it can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .

Temporal Effects in Laboratory Settings

It is known that it is used in peptide synthesis .

Metabolic Pathways

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide DL-3-aminobutyrique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la cristallisation de l'acide à partir d'éthanol aqueux ou de méthanol/éther. L'acide peut également être cristallisé en chauffant une solution d'éthanol légèrement diluée et en ajoutant de l'acétone . Une autre voie de synthèse implique la préparation de l'acide DL-3-aminobutyrique à partir de 5,6-dihydro-6-méthyluracile .

Méthodes de production industrielle : Les méthodes de production industrielle de l'acide DL-3-aminobutyrique impliquent généralement une synthèse à grande échelle utilisant des techniques de cristallisation similaires. Le composé est purifié par recristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'acide DL-3-aminobutyrique subit diverses réactions chimiques, notamment:

Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Le groupe carboxyle peut être réduit pour former les alcools correspondants.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des électrophiles tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Produits principaux:

Oxydation : Dérivés oxo de l'acide DL-3-aminobutyrique.

Réduction : Dérivés d'alcool de l'acide DL-3-aminobutyrique.

Substitution : Acides N-arylamino butanoïques et dérivés de pipéridinone substitués.

Applications de la recherche scientifique

L'acide DL-3-aminobutyrique a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Il est utilisé comme réactif dans la synthèse de divers intermédiaires chimiques et dérivés.

Mécanisme d'action

Le mécanisme d'action de l'acide DL-3-aminobutyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour induire une résistance aux agents pathogènes dans les plantes en activant les mécanismes de défense. Cela implique l'amorçage des plantes pour améliorer leur résistance aux attaques ultérieures d'agents pathogènes . Le composé interagit avec les voies de signalisation qui régulent la résistance systémique induite (ISR) dans les plantes .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide DL-3-aminoisobutyrique :

Acide gamma-aminobutyrique : Un neurotransmetteur dans le système nerveux central, il diffère de l'acide DL-3-aminobutyrique par sa structure et sa fonction.

Unicité : L'acide DL-3-aminobutyrique est unique en raison de son rôle spécifique dans l'induction de la résistance dans les plantes et de sa participation à diverses voies biochimiques. Sa capacité à moduler les réponses physiologiques et ses applications diverses dans différents domaines en font un composé d'un intérêt majeur .

Propriétés

IUPAC Name |

3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040975 | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-48-0, 2835-82-7 | |

| Record name | β-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193.0 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminobutanoic acid?

A1: The molecular formula of 3-Aminobutanoic acid is C4H9NO2, and its molecular weight is 103.12 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing 3-Aminobutanoic acid?

A2: Researchers have utilized Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of 3-Aminobutanoic acid, particularly in its zwitterionic form. Characteristic peaks have been observed around 3029, 2871, 1577, and 1288 cm-1, providing evidence for the zwitterionic dimer structure stabilized by –N-H∙∙∙O–C bonding. [] Additionally, 1H- and 13C-NMR spectroscopy has been used to confirm the structure and study the conformation of 3-Aminobutanoic acid-containing peptides. []

Q3: Are there any computational studies on the conformational preferences of 3-Aminobutanoic acid?

A3: Yes, computational studies using density functional theory (DFT) calculations have investigated the conformational preferences of 3-Aminobutanoic acid. These studies, often conducted at the B3LYP/6-311++G(d,p) level of theory, have explored the stability of zwitterionic monomer and dimer structures in different solvent environments. [, ]

Q4: How is 3-Aminobutanoic acid typically synthesized?

A4: Several synthetic routes have been explored for obtaining enantiomerically pure 3-Aminobutanoic acid:

- Diastereomer Separation: One method involves the synthesis of N-phenethyl derivatives of 3-Aminobutanoic acid, followed by diastereomer separation and subsequent hydrogenolysis to yield the desired enantiomer. []

- Enzymatic Resolution: Another approach utilizes commercially available Candida antarctica lipase B for enzymatic resolution via aminolysis. This method offers the advantage of a solvent-free, one-pot process. [, ]

Q5: What are some notable applications of 3-Aminobutanoic acid?

A5: 3-Aminobutanoic acid serves as a valuable building block in organic synthesis, particularly for preparing:

- β-Peptides: It serves as a key component in the synthesis of β-peptides, which are peptide analogues with potential applications in drug design due to their increased resistance to enzymatic degradation. [, ]

- Perhydropyrimidin-4-ones: Researchers have utilized 3-Aminobutanoic acid as a precursor for synthesizing various stereoisomers of perhydropyrimidin-4-ones, which can be further functionalized to access a wider range of compounds. [, ]

- Crotonaldehyde Adducts: 3-Aminobutanoic acid has been employed in the synthesis of oligonucleotides containing specific crotonaldehyde adducts of deoxyguanosine, enabling the study of DNA damage and repair mechanisms. []

Q6: Does 3-Aminobutanoic acid play a role in biological systems?

A6: While 3-Aminobutanoic acid is not a proteinogenic amino acid, it has been identified as a potential metabolite in sugar beet root exudates, particularly under phosphorus deficiency. Its role in plant physiology and phosphorus mobilization is currently under investigation. []

Q7: Are there any known enzymatic reactions involving 3-Aminobutanoic acid?

A7: Yes, 3-Aminobutanoic acid serves as a substrate for certain enzymes:

- Candida antarctica Lipase A (CAL-A): CAL-A demonstrates chemoselectivity in hydrolyzing N-acylated tert-butyl esters of 3-Aminobutanoic acid, preferentially cleaving the amide bond over the tert-butyl ester bond. This selectivity makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. []

- Flavin Adenine Dinucleotide-Dependent Oxidases: Enzymes like CmiS2, involved in the biosynthesis of the macrolactam antibiotic cremimycin, can utilize N-carboxymethyl-3-aminobutanoic acid as a substrate, albeit with lower preference compared to its longer chain counterpart N-carboxymethyl-3-aminononanoic acid. These enzymes catalyze the oxidative decarboxylation of these substrates to generate β-amino acid starter units for macrolactam biosynthesis. [, ]

Q8: Has the environmental impact of 3-Aminobutanoic acid production been assessed?

A8: Yes, researchers have compared the environmental impact of different synthetic routes for 3-Aminobutanoic acid production. One study found that while a chemical approach provided a higher yield, a chemoenzymatic route was more favorable in terms of raw material consumption, cost, and potential health risks. The study emphasizes the importance of considering mass balancing and environmental factors in early process development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)